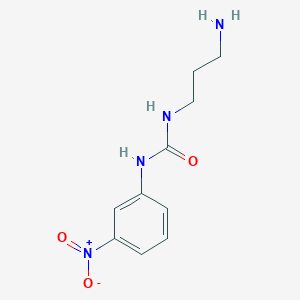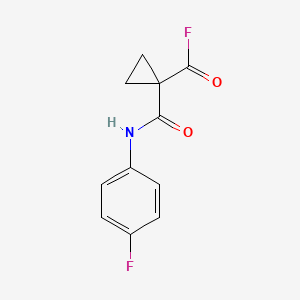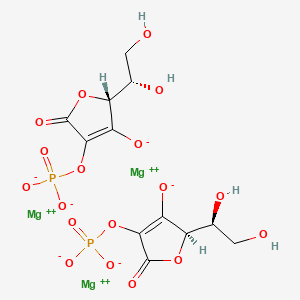
Magnesium Ascorbyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium Ascorbyl Phosphate, also known as L-Ascorbic Acid 2-phosphate (magnesium salt hydrate), is a stable derivative of L-ascorbic acid (Vitamin C). It is widely used in various fields due to its stability and long-acting properties. This compound is known for its ability to stimulate collagen expression and formation, making it a valuable ingredient in skincare and scientific research applications .
Vorbereitungsmethoden
Magnesium Ascorbyl Phosphate is synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts. This process results in the formation of L-Ascorbic Acid 2-phosphate (magnesium salt hydrate). The compound is then purified and stabilized for use in various applications .
Analyse Chemischer Reaktionen
Magnesium Ascorbyl Phosphate undergoes several types of chemical reactions, including:
Oxidation: As a derivative of ascorbic acid, this compound can undergo oxidation reactions, where it is converted to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: In certain conditions, this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include water, phosphoric acid, and magnesium salts. The major products formed from these reactions are dehydroascorbic acid and various magnesium salts .
Wissenschaftliche Forschungsanwendungen
Magnesium Ascorbyl Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and formulations.
Biology: The compound is used in cell culture media to promote cell growth and differentiation. .
Medicine: this compound is employed in the development of advanced therapy medicinal products, including gene, cell, and tissue engineering medicinal products.
Industry: The compound is used in the production of cosmetics and skincare products due to its antioxidant properties. .
Wirkmechanismus
Magnesium Ascorbyl Phosphate primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα). This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells. This compound directly binds to and activates CaMKIIα, leading to an increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression. These interactions promote osteoblastogenesis and bone formation .
Vergleich Mit ähnlichen Verbindungen
Magnesium Ascorbyl Phosphate is unique due to its stability and long-acting properties compared to other Vitamin C derivatives. Similar compounds include:
Sodium Ascorbyl Phosphate: Another stable form of Vitamin C used in skincare formulations.
Tetrahexyldecyl Ascorbate: A lipid-soluble form of Vitamin C known for its ability to penetrate the skin.
Ascorbyl Glucoside: A water-soluble form of Vitamin C that is stable and commonly used in cosmetic products
This compound stands out due to its ability to stimulate collagen production and its use in advanced therapy medicinal products, making it a versatile and valuable compound in various fields.
Eigenschaften
Molekularformel |
C12H12Mg3O18P2 |
|---|---|
Molekulargewicht |
579.08 g/mol |
IUPAC-Name |
trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/2C6H9O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |
InChI-Schlüssel |
PBSRSWFGYPZDAU-FFIPNUABSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


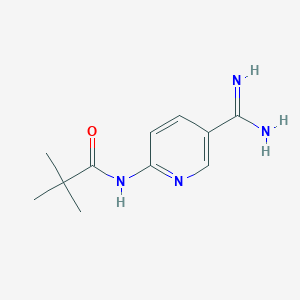
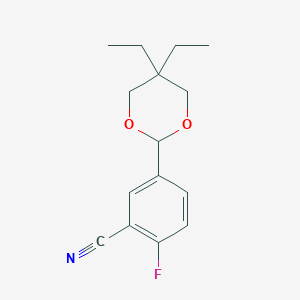
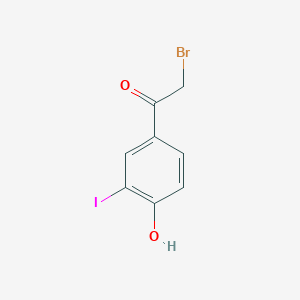
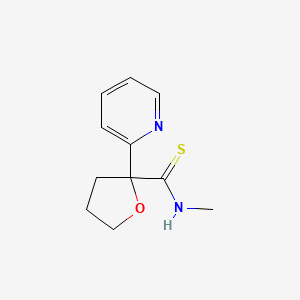
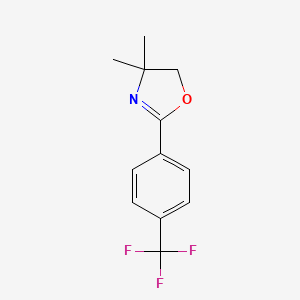
![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)
![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
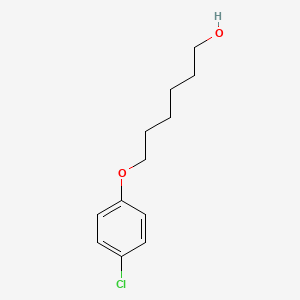
![Tert-butyl 2-amino-4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}benzoate](/img/structure/B8341495.png)
![5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine](/img/structure/B8341506.png)
![3-Bromo-4-methoxy-thieno[3,2-c]pyridine](/img/structure/B8341507.png)
